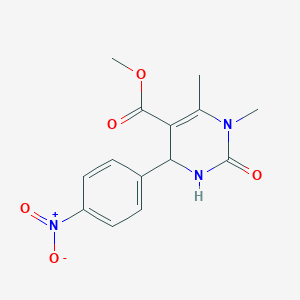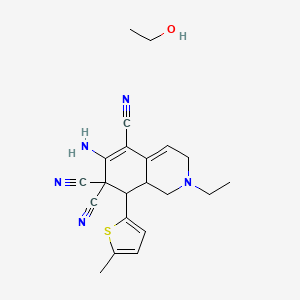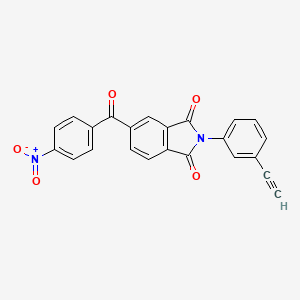![molecular formula C20H17ClN2O4S B5187089 N-(4-chlorophenyl)-3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B5187089.png)
N-(4-chlorophenyl)-3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide, also known as A-438079, is a compound that has been extensively studied in the field of medicinal chemistry. It is a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is expressed in immune cells, neurons, and other cell types. The P2X7 receptor is involved in a variety of physiological processes, including inflammation, pain, and cell death. A-438079 has shown promise as a potential therapeutic agent for a range of diseases, including chronic pain, neurodegenerative disorders, and cancer.
Mechanism of Action
N-(4-chlorophenyl)-3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide is a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is expressed in immune cells, neurons, and other cell types. The P2X7 receptor is involved in a variety of physiological processes, including inflammation, pain, and cell death. When activated, the P2X7 receptor allows the influx of calcium ions and the release of pro-inflammatory cytokines. N-(4-chlorophenyl)-3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide blocks the activation of the P2X7 receptor, thereby reducing inflammation, pain, and cell death.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide has been shown to have a range of biochemical and physiological effects in preclinical models. In animal models of chronic pain, N-(4-chlorophenyl)-3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide has been shown to reduce the release of pro-inflammatory cytokines and decrease the activation of glial cells. In models of neurodegenerative disorders, N-(4-chlorophenyl)-3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide has been shown to reduce neuronal death and improve cognitive function. In cancer models, N-(4-chlorophenyl)-3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide has been shown to inhibit tumor growth and metastasis by reducing inflammation and angiogenesis.
Advantages and Limitations for Lab Experiments
N-(4-chlorophenyl)-3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide has several advantages for use in lab experiments. It is a highly selective antagonist of the P2X7 receptor, which allows for specific targeting of this receptor. It has also been shown to have good bioavailability and pharmacokinetics in preclinical models. However, there are some limitations to the use of N-(4-chlorophenyl)-3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide in lab experiments. It has a relatively short half-life, which may limit its effectiveness in some experiments. Additionally, it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for research on N-(4-chlorophenyl)-3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide. One area of interest is the development of more potent and selective P2X7 receptor antagonists. Another area of interest is the identification of biomarkers that can be used to predict the effectiveness of N-(4-chlorophenyl)-3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide in different disease states. Additionally, the safety and efficacy of N-(4-chlorophenyl)-3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide in clinical trials should be investigated to determine its potential as a therapeutic agent for human diseases.
Synthesis Methods
The synthesis of N-(4-chlorophenyl)-3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide involves several steps, starting with the reaction of 4-chloroaniline with 2-methoxybenzene-1-sulfonyl chloride to yield N-(4-chlorophenyl)-2-methoxybenzenesulfonamide. This intermediate is then reacted with 3-aminobenzoic acid to form the final product, N-(4-chlorophenyl)-3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide. The synthesis has been optimized to yield high purity and good yields.
Scientific Research Applications
N-(4-chlorophenyl)-3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide has been extensively studied in preclinical models of various diseases, including chronic pain, neurodegenerative disorders, and cancer. In animal models of chronic pain, N-(4-chlorophenyl)-3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide has been shown to reduce pain behavior and inflammation. In models of neurodegenerative disorders, N-(4-chlorophenyl)-3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide has been shown to protect against neuronal death and improve cognitive function. In cancer models, N-(4-chlorophenyl)-3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide has been shown to inhibit tumor growth and metastasis.
properties
IUPAC Name |
N-(4-chlorophenyl)-3-[(2-methoxyphenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4S/c1-27-19-8-3-2-7-18(19)23-28(25,26)17-6-4-5-14(13-17)20(24)22-16-11-9-15(21)10-12-16/h2-13,23H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJLYPHUUFAINX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-3-[(2-methoxyphenyl)sulfamoyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S*,4S*)-1-(3-methylbenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B5187013.png)


![(1S*,4S*)-2-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B5187041.png)

![1-{1-[3-(1-methylcyclopropyl)propanoyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5187049.png)
![N-allyl-2-({[(4-bromobenzyl)thio]acetyl}amino)benzamide](/img/structure/B5187059.png)
![2-[(cyanomethyl)thio]-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5187067.png)

![3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone](/img/structure/B5187081.png)

![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5187104.png)
![1-(4-ethynylbenzyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5187106.png)
